2-(2-Aminobenzylidene)hydrazinecarbothioamide
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Overview
Description
2-(2-Aminobenzylidene)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobenzylidene)hydrazinecarbothioamide typically involves the reaction of 2-aminobenzaldehyde with thiosemicarbazide in a suitable solvent such as dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobenzylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Aminobenzylidene)hydrazinecarbothioamide involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting its structure and function, which leads to the inhibition of cancer cell proliferation. Additionally, it can bind to metal ions in enzymes, inhibiting their catalytic activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxybenzylidene)hydrazinecarbothioamide: Similar structure but with a methoxy group instead of an amino group.
2-(2-Hydroxybenzylidene)hydrazinecarbothioamide: Contains a hydroxy group, leading to different chemical properties and applications.
Uniqueness
2-(2-Aminobenzylidene)hydrazinecarbothioamide is unique due to its amino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it particularly effective in biological applications, such as anticancer and antimicrobial activities .
Properties
CAS No. |
7420-39-5 |
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Molecular Formula |
C8H10N4S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
[(E)-(2-aminophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,9H2,(H3,10,12,13)/b11-5+ |
InChI Key |
KHXMGEJTGIXRRR-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)N |
Origin of Product |
United States |
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